2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid
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Overview
Description
2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C₉H₈N₂O₃. It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties
Mechanism of Action
Target of Action
The primary targets of 2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid are currently unknown. This compound belongs to the class of naphthyridines, which are known to interact with a variety of biological targets
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and interference with protein-protein interactions . The exact mode of action of this compound would depend on its specific targets.
Biochemical Pathways
Naphthyridines are known to affect a variety of biochemical pathways, depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of water-soluble catalysts to facilitate the synthesis in an eco-friendly manner. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used for the treatment of bacterial infections.
1,2,3,4-Tetrahydronaphthalene: Another heterocyclic compound with similar structural features.
Uniqueness
2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-1,8-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h1-3,6H,4H2,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNIFIJTMORLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-13-2 |
Source
|
Record name | 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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